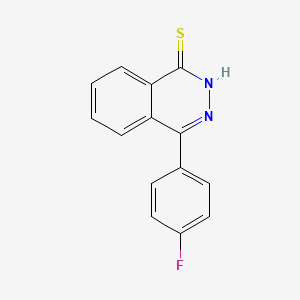

4-(4-Fluorophenyl)phthalazine-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)phthalazine-1-thiol is a chemical compound with the molecular formula C14H9FN2S and a molecular weight of 256.3 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound features a phthalazine core substituted with a fluorophenyl group and a thiol group, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)phthalazine-1-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)phthalazine . This intermediate is then treated with thiourea under acidic conditions to yield the desired thiol compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Análisis De Reacciones Químicas

Nucleophilic Substitution at Thiol Group

The thiol (-SH) moiety undergoes alkylation reactions with electrophilic reagents. Key demonstrations include:

Reaction with Ethyl Chloroacetate

This reaction proceeds via an Sₙ2 mechanism where the sulfur lone pair attacks the chloroacetate electrophile. The reaction's regioselectivity is attributed to the thermodynamic stability of the iminothiol tautomer over thioamide forms under basic conditions .

Thiol-Disulfide Exchange

While direct evidence for disulfide formation with 4-(4-fluorophenyl)phthalazine-1-thiol is limited, analogous phthalazinethiols participate in radical-mediated coupling. Copper-catalyzed oxidative diarylthiolation reactions using sulfur powder generate symmetrical disulfides:

General Reaction Scheme

text2 R-SH + S₈ → R-S-S-R (under CuI/DMSO, 100°C, O₂)

This mechanism involves sulfur disproportionation to sulfide/sulfate intermediates, followed by aryl radical generation and thiyl radical coupling .

Michael Addition Reactions

The thiol group acts as a nucleophile in conjugate additions. A related phthalazinethione derivative reacted with 2-(4-methoxybenzylidene)malononitrile via Michael-type addition to form hydrazide derivatives (e.g., compound 9 ) :

Key Data for Michael Adduct Formation

| Parameter | Value |

|---|---|

| Reaction Time | 5 hours |

| Solvent | Glacial acetic acid |

| Product MP | 220–222°C |

| ¹H-NMR | δ 10.32 (NH), δ 1.85 (CH₃), δ 4.87 (CH₂CO) |

| IR | 1714 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N) |

Para-Fluoro-Thiol Substitution

The fluorophenyl substituent enables aromatic nucleophilic substitution (SNAr) at the para-fluorine position:

Reaction with Dodecanethiol

| Conditions | Observations |

|---|---|

| DBU/THF, 50°C | C-F bond cleavage with thiolate attack |

| Kinetic Profile | >90% substitution in 30 min at 0.5M concentration |

This reaction is critical for synthesizing branched polymers or functionalized aromatic systems. XPS analysis confirms C-F bond replacement (288.6 eV → 287.8 eV) post-reaction .

Oxidation and Tautomerism

The compound exhibits tautomeric equilibrium between thioamide (16 ) and iminothiol (16a ) forms:

Tautomeric Stability Factors

| Factor | Effect |

|---|---|

| Base (K₂CO₃) | Favors iminothiol via deprotonation |

| Solvent Polarity | Polar solvents stabilize thioamide |

| Temperature | Higher temps favor kinetically controlled iminothiol |

Oxidation with KMnO₄ under basic conditions failed to yield 2,3-dihydrophthalazine-1,4-dione, confirming the dominance of the thiol tautomer .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including 4-(4-Fluorophenyl)phthalazine-1-thiol. Research indicates that compounds with phthalazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing phthalazine structures have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |

| 5f | T-47D | 10.21 ± 2.2 | Inhibits dehydrogenase complex |

| 5b | MDA-MB-231 | TBD | Similar interaction to cisplatin |

Antimicrobial Properties

Phthalazine derivatives have also been evaluated for their antimicrobial activity. Certain studies have reported that these compounds exhibit inhibitory effects against various pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Synthetic Methods

The synthesis of this compound often involves multi-step procedures that can include cyclization reactions and the introduction of thiol groups. Notably, the use of organometallic reagents has been reported to facilitate the formation of heterocyclic structures, enhancing yield and purity .

Table 2: Synthetic Routes for Phthalazine Derivatives

| Methodology | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization | Copper sulfate, DMF | Up to 89% |

| Organometallic Reaction | Tetrahydrofuran, thioketones | TBD |

Material Science

The unique properties of phthalazines make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The incorporation of fluorinated phenyl groups can enhance electron mobility and stability, making these compounds attractive for electronic applications .

Pharmaceutical Formulations

Given their biological activity, derivatives like this compound are being explored for formulation into pharmaceutical products targeting cancer and infectious diseases. The ability to modify the chemical structure allows for the optimization of pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of phthalazine derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds exhibiting structural similarities to this compound showed significant inhibition rates comparable to established chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of phthalazine derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that specific modifications enhanced antibacterial efficacy, paving the way for further development of phthalazine-based antibiotics .

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)phthalazine-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity . The fluorophenyl group may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in target proteins .

Comparación Con Compuestos Similares

Similar Compounds

4-Phenylphthalazine-1-thiol: Lacks the fluorine atom, which may result in different reactivity and binding properties.

4-(4-Chlorophenyl)phthalazine-1-thiol: Substitutes the fluorine atom with chlorine, potentially altering its chemical behavior and biological activity.

4-(4-Methylphenyl)phthalazine-1-thiol: Contains a methyl group instead of fluorine, which can affect its hydrophobicity and reactivity.

Uniqueness

4-(4-Fluorophenyl)phthalazine-1-thiol is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity in biological systems. The combination of the phthalazine core, fluorophenyl group, and thiol group makes it a versatile compound for various research applications .

Actividad Biológica

4-(4-Fluorophenyl)phthalazine-1-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phthalazine core substituted with a fluorophenyl group and a thiol functional group. The presence of these moieties influences its biological activity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. This inhibition is significant for cancer therapy, as it can reduce tumor growth by limiting blood supply.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these effects range from 2.1 to 9.8 µM, indicating potent activity compared to standard chemotherapeutic agents like sorafenib .

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound:

-

Cytotoxic Activity :

- Cell Lines Tested : HepG2 and MCF-7.

- IC50 Values : Ranged from 2.1 to 9.8 µM for various derivatives compared to sorafenib (IC50 = 3.4 µM for MCF-7) .

- Mechanism : Induction of apoptosis was observed, with significant increases in caspase-3 and caspase-9 levels, alongside a decrease in Bcl-2 levels .

- VEGFR-2 Inhibition :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phthalazine scaffold significantly affect biological activity:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 11e | 2.6 | VEGFR-2 Inhibitor |

| 12k | 2.9 | VEGFR-2 Inhibitor |

| Sorafenib | 3.07 | Reference Drug |

The presence of electron-withdrawing groups such as fluorine enhances the compound's potency against cancer cell lines .

Case Studies

A notable study evaluated the in vivo efficacy of phthalazine derivatives, including this compound, where it demonstrated significant tumor growth inhibition in xenograft models. The findings highlighted its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2H-phthalazine-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROOFJSALBQDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=S)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.